

# Methyl 3-hydroxyheptadecanoate CAS number 112538-92-8

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## Compound of Interest

Compound Name: Methyl 3-hydroxyheptadecanoate

Cat. No.: B2624683

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## Methyl 3-hydroxyheptadecanoate: A Technical Guide

CAS Number: 112538-92-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Methyl 3-hydroxyheptadecanoate**, a hydroxylated fatty acid methyl ester. The document consolidates available data on its physicochemical properties, outlines relevant experimental protocols for its analysis, and discusses its biological significance as a constituent of bacterial lipopolysaccharides.

## Chemical and Physical Properties

**Methyl 3-hydroxyheptadecanoate** is a C17 saturated fatty acid methyl ester with a hydroxyl group at the third carbon position. It is also known by the synonyms 3-hydroxy Heptadecanoic Acid methyl ester and SFE 18:0;O.[1][2][3] Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	112538-92-8	[1][2][3]
Molecular Formula	C <sub>18</sub> H <sub>36</sub> O <sub>3</sub>	[1][2][3]
Molecular Weight	300.5 g/mol	[1][2][3]
Appearance	Solid	[1][3]
Purity	≥98%	[1][3]
Solubility	Soluble in ethanol and methanol	[1][3]
Storage	-20°C	[3]
Stability	≥ 4 years	[1][3]

## Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **Methyl 3-hydroxyheptadecanoate** are not readily available in the public domain, a general synthetic approach for related hydroxy  $\beta$ -methyl fatty acid esters involves the use of symmetric diols as starting materials. Furthermore, its analysis is well-documented within the context of bacterial fatty acid methyl ester (FAME) profiling.

## General Synthetic Approach: Hydroxy $\beta$ -Methyl Fatty Acid Esters

A plausible synthetic route for hydroxy  $\beta$ -methyl fatty acid esters involves the oxidation of a long-chain symmetric diol to the corresponding aldehyde, followed by a Grignard reaction to introduce the remainder of the carbon chain and the secondary alcohol.[2]

Conceptual Workflow for Synthesis:



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*A conceptual workflow for the synthesis of hydroxy  $\beta$ -methyl fatty acid esters.*

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

**Methyl 3-hydroxyheptadecanoate** is commonly identified as a cellular fatty acid in bacteria. The standard method for its analysis involves the extraction of total lipids from bacterial cells, followed by derivatization to fatty acid methyl esters (FAMES) and subsequent analysis by gas chromatography (GC) or GC-mass spectrometry (GC-MS).<sup>[1][4][5]</sup>

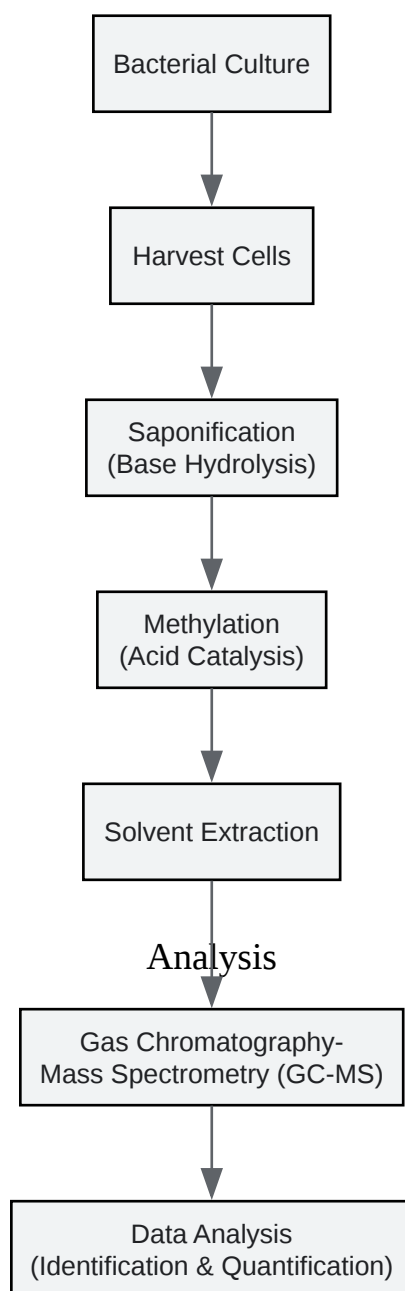
Detailed Experimental Protocol for Bacterial FAME Analysis:

- Cell Culture and Harvesting:
  - Cultivate bacteria under standardized conditions (e.g., on Trypticase Soy Broth Agar at a specific temperature) to ensure a reproducible fatty acid profile.<sup>[1]</sup>
  - Harvest bacterial cells by scraping from the agar surface.
- Saponification and Methylation (Derivatization):
  - Suspend the harvested cell pellet in a strong base (e.g., methanolic NaOH) and heat to saponify the lipids, releasing the fatty acids.
  - Acidify the mixture and add a methylating agent (e.g., methanolic HCl or boron trifluoride in methanol) and heat to convert the free fatty acids to their corresponding methyl esters.<sup>[4]</sup>
- Extraction:
  - Extract the FAMES from the aqueous solution using an organic solvent such as hexane or a mixture of hexane and methyl tert-butyl ether.
  - Wash the organic phase with a dilute base to remove any remaining acidic components.
- GC-MS Analysis:

- Inject the extracted FAMES into a gas chromatograph equipped with a capillary column (e.g., a fused silica column).[\[1\]](#)
- Employ a temperature program to separate the different FAMES based on their boiling points and polarity.
- Detect the eluting compounds using a mass spectrometer to identify **Methyl 3-hydroxyheptadecanoate** based on its specific mass spectrum and retention time.

Workflow for Bacterial FAME Analysis:

## Sample Preparation



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*Workflow for the analysis of bacterial fatty acid methyl esters.*

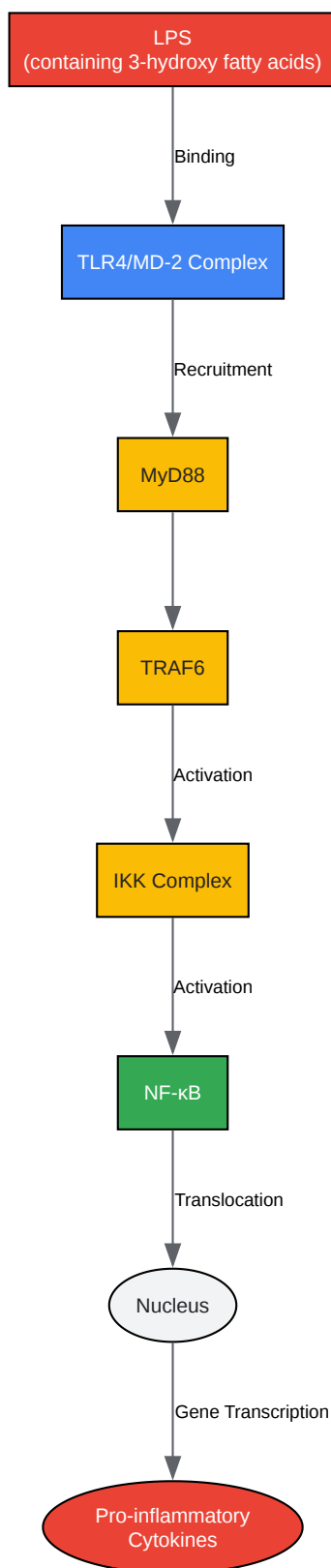
## Biological Significance and Potential Signaling Component of Bacterial Lipopolysaccharide (LPS)

The corresponding acid, 3-hydroxyheptadecanoic acid, has been identified as a component of the lipopolysaccharide (LPS) in several species of Gram-negative bacteria.[6] LPS is a major component of the outer membrane of these bacteria and is a potent activator of the innate immune system in mammals.

## Hypothetical Signaling Pathway

While no specific signaling pathway for **Methyl 3-hydroxyheptadecanoate** has been elucidated, its presence as a constituent of bacterial LPS suggests a role in the activation of innate immunity. The lipid A moiety of LPS, which contains hydroxy fatty acids, is recognized by the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages. This recognition triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines.

Generalized LPS Signaling Pathway:



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*Generalized signaling pathway for bacterial LPS via TLR4.*

It is important to note that this is a generalized pathway for LPS, and the specific contribution of 3-hydroxyheptadecanoic acid to the overall immunogenicity of LPS has not been detailed. Further research is required to understand the precise role of this particular fatty acid in host-pathogen interactions.

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